![molecular formula C25H20O2 B14312756 2-[(4-Hydroxyphenyl)(diphenyl)methyl]phenol CAS No. 113714-12-8](/img/structure/B14312756.png)
2-[(4-Hydroxyphenyl)(diphenyl)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Hydroxyphenyl)(diphenyl)methyl]phenol is an organic compound with the molecular formula C19H16O2 It is a type of phenol, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Hydroxyphenyl)(diphenyl)methyl]phenol typically involves the reaction of phenol with benzophenone under acidic conditions. The reaction proceeds through a Friedel-Crafts alkylation mechanism, where the benzophenone acts as the electrophile and the phenol as the nucleophile. The reaction is usually carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Hydroxyphenyl)(diphenyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(4-Hydroxyphenyl)(diphenyl)methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Hydroxyphenyl)(diphenyl)methyl]phenol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the aromatic rings can participate in π-π interactions, influencing the compound’s binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A (BPA): Similar in structure but with different substituents, widely used in the production of plastics.
Bisphenol S (BPS): Another analog with distinct chemical properties and applications.
Bisphenol F (BPF): Used in the production of epoxy resins and coatings.
Uniqueness
2-[(4-Hydroxyphenyl)(diphenyl)methyl]phenol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
CAS No. |
113714-12-8 |
|---|---|
Molecular Formula |
C25H20O2 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-[(4-hydroxyphenyl)-diphenylmethyl]phenol |
InChI |
InChI=1S/C25H20O2/c26-22-17-15-21(16-18-22)25(19-9-3-1-4-10-19,20-11-5-2-6-12-20)23-13-7-8-14-24(23)27/h1-18,26-27H |
InChI Key |
ZOQPSKVWSWTPJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)O)C4=CC=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]-](/img/structure/B14312681.png)
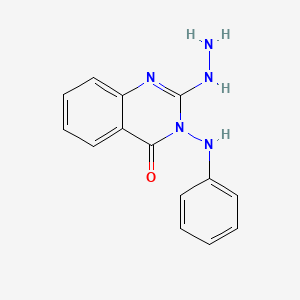
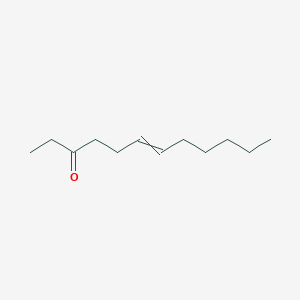
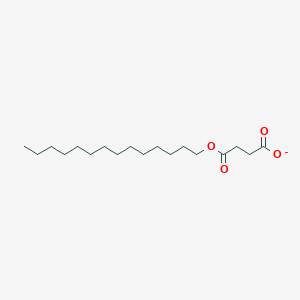
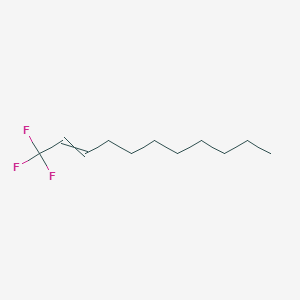
![{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene](/img/structure/B14312715.png)
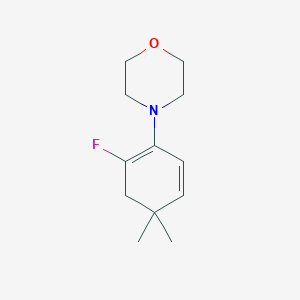
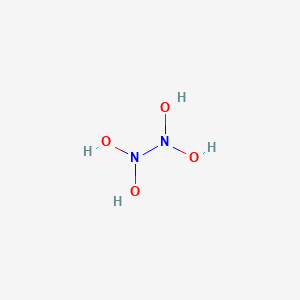
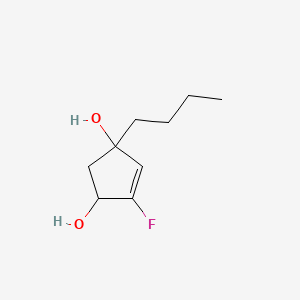
![1-[4-(Dimethylamino)phenyl]-3-(morpholin-4-yl)-1,3-bis(sulfanylidene)propan-2-one](/img/structure/B14312728.png)


![6-Fluoro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B14312740.png)
![7-Chloro-6-(2-chloroethyl)-4-methylthieno[3,2-b]pyridin-5(4H)-one](/img/structure/B14312746.png)
